Cecropin P1
Overview
Description
Cecropin P1 is an antimicrobial peptide originally found in insects and later identified in mammals, specifically isolated from pig intestines. It is a cecropin-type peptide consisting of 31 amino acid residues and is characterized by its antibacterial activity against a range of Gram-negative and some Gram-positive bacteria. Unlike its insect counterparts, cecropin P1 from mammals is not amidated at the C-terminus and has a free C-terminal carboxyl group. The peptide's structure and antibacterial properties have been confirmed through solid-phase synthesis and subsequent assays on various bacteria .
Synthesis Analysis
The synthesis of cecropin P1 and its analogs has been achieved through solid-phase methods. These synthetic peptides have been shown to be homogeneous and exhibit antibacterial activity comparable to that of natural cecropin P1. The synthesis process has also been used to investigate the role of the amino terminus in the peptide's antibacterial function . Additionally, the synthesis of cecropin A(1-33), a related peptide, has been optimized to yield high coupling efficiencies and minimal byproducts, which has implications for the synthesis of cecropin P1 as well .
Molecular Structure Analysis
Proton-NMR and CD spectroscopy have been utilized to determine the structure of cecropin P1 in solution. The peptide forms an alpha-helix along nearly its full length, with a long amphipathic section and a short hydrophobic section. This structure is capable of spanning a lipid membrane, which is crucial for its antibacterial activity. The helical structure is well-defined and differs from the helix-hinge-helix structure found in cecropin A and related peptides .
Chemical Reactions Analysis
Cecropin P1 interacts with phospholipid vesicles, and this interaction is key to its mechanism of action. The peptide binds better to acidic phosphatidylserine/phosphatidylcholine vesicles than to zwitterionic vesicles, correlating with its ability to permeate bacterial membranes. The binding is noncooperative, and the peptide does not aggregate in the membrane at high concentrations. Instead, it disrupts the bacterial membrane by disintegrating the lipid packing in the bilayers .
Physical and Chemical Properties Analysis
The physical and chemical properties of cecropin P1 have been studied through various spectroscopic and surface analysis techniques. The peptide's conformation, orientation, and surface density on immobilized surfaces have been determined, showing that it maintains an alpha-helical structure in different environmental conditions. The peptide's surface structure is influenced by factors such as pH, solution conformation, and concentration. Additionally, the presence of a reducing agent can increase the immobilized peptide surface density . Molecular dynamics simulations have also provided insights into the conformational changes of cecropin P1 when interacting with different surfaces, revealing the importance of ionic strength and surface hydrophobicity on the peptide's structure .
Scientific Research Applications
Antibacterial Activity of Cecropin P1
Cecropin P1 exhibits potent antibacterial properties, particularly against major bacterial pathogens. Gholizadeh and Moradi (2020) conducted a comprehensive review, finding that cecropins effectively disrupt the membrane of microorganisms such as Acinetobacter, Escherichia coli, and Staphylococcus, highlighting their potential as candidates for developing new antibiotics due to their non-adverse effects on human cells (Gholizadeh & Moradi, 2020).
Structural Implications in Antimicrobial Action
The structure of cecropin peptides plays a crucial role in their antimicrobial action. Soares and Mello (2004) detailed that cecropins, primarily derived from insects and pigs, exhibit a unique behavior where they present a random structure in solution but transform into an amphipathic α-helix upon interacting with membrane surfaces. This structural adaptation contributes to their durability and effectiveness, surviving exposure to high temperatures and organic solvents, and opens avenues for their application in targeted cell delivery systems, novel antibiotics, and food preservation additives (Soares & Mello, 2004).
Future Directions
properties
IUPAC Name |
(4S)-5-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S,3S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-5-amino-1-[[2-[[2-[(2S)-2-[[(1S)-4-carbamimidamido-1-carboxybutyl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-2-oxoethyl]amino]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C147H253N45O43/c1-18-75(9)113(140(229)167-81(15)120(209)188-114(76(10)19-2)141(230)168-82(16)121(210)189-115(77(11)20-3)142(231)178-94(47-50-106(154)198)123(212)164-66-108(200)163-68-110(202)192-60-36-46-105(192)139(228)179-97(145(234)235)45-35-59-161-147(158)159)187-109(201)67-165-124(213)95(48-51-111(203)204)176-138(227)104(72-196)186-143(232)116(78(12)21-4)190-130(219)93(44-34-58-160-146(156)157)174-127(216)90(41-26-31-55-150)172-125(214)88(39-24-29-53-148)170-118(207)79(13)166-136(225)102(70-194)184-135(224)101(64-107(155)199)183-129(218)96(49-52-112(205)206)177-132(221)98(61-73(5)6)181-128(217)91(42-27-32-56-151)173-126(215)89(40-25-30-54-149)171-119(208)80(14)169-144(233)117(83(17)197)191-131(220)92(43-28-33-57-152)175-137(226)103(71-195)185-133(222)99(62-74(7)8)182-134(223)100(180-122(211)86(153)69-193)63-84-65-162-87-38-23-22-37-85(84)87/h22-23,37-38,65,73-83,86,88-105,113-117,162,193-197H,18-21,24-36,39-64,66-72,148-153H2,1-17H3,(H2,154,198)(H2,155,199)(H,163,200)(H,164,212)(H,165,213)(H,166,225)(H,167,229)(H,168,230)(H,169,233)(H,170,207)(H,171,208)(H,172,214)(H,173,215)(H,174,216)(H,175,226)(H,176,227)(H,177,221)(H,178,231)(H,179,228)(H,180,211)(H,181,217)(H,182,223)(H,183,218)(H,184,224)(H,185,222)(H,186,232)(H,187,201)(H,188,209)(H,189,210)(H,190,219)(H,191,220)(H,203,204)(H,205,206)(H,234,235)(H4,156,157,160)(H4,158,159,161)/t75-,76-,77-,78-,79-,80-,81-,82-,83+,86-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,113-,114-,115-,116-,117-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRIVBYDFWSFUFP-RJLJEYQFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C)C(=O)NC(C(C)CC)C(=O)NC(C)C(=O)NC(C(C)CC)C(=O)NC(CCC(=O)N)C(=O)NCC(=O)NCC(=O)N1CCCC1C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)CC)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(C(C)O)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCC(=O)N)C(=O)NCC(=O)NCC(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C147H253N45O43 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10154846 | |
Record name | Cecropin P1-LI | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10154846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
3338.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cecropin P1 | |
CAS RN |
125667-96-1 | |
Record name | Cecropin P1-LI | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125667961 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cecropin P1-LI | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10154846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
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